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Abstract

Enerisant hydrochloride (TS-091) is a potent and highly selective histamine H3 receptor
(H3R) antagonist and inverse agonist engineered for the treatment of hypersomnolence
disorders, most notably narcolepsy. The H3R functions as a critical presynaptic autoreceptor
and heteroreceptor, modulating the release of histamine and other key wake-promoting
neurotransmitters. By antagonizing these receptors, Enerisant enhances neuro-arousal
pathways. This technical guide provides an in-depth analysis of the mechanism of action,
preclinical pharmacology, and pharmacokinetic profile of Enerisant hydrochloride, supported
by quantitative data, detailed experimental protocols, and visual representations of its core
biological processes.

Introduction

Enerisant hydrochloride, chemically known as --INVALID-LINK--methanone
monohydrochloride, is a novel therapeutic agent with significant potential in the management of
disorders characterized by excessive daytime sleepiness.[1] As a histamine H3 receptor
antagonist/inverse agonist, it represents a targeted approach to enhancing wakefulness by
modulating the brain's natural arousal systems.[1] The histaminergic neurons, originating in the
tuberomammillary nucleus of the posterior hypothalamus, are integral to maintaining a state of
wakefulness.[2] The H3 receptor acts as a negative feedback mechanism on these and other
neurons, and its inhibition leads to an increase in the release of histamine and other
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neurotransmitters such as acetylcholine and dopamine, which are crucial for arousal and
cognitive function.[1]

Mechanism of Action

The primary mechanism of action of Enerisant hydrochloride is its high-affinity binding to and
inhibition of the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) that
acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis

and release.[2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating
the release of other key neurotransmitters involved in arousal and cognition, including
acetylcholine, dopamine, and norepinephrine.[1][2]

As an inverse agonist, Enerisant not only blocks the action of the endogenous agonist
(histamine) but also reduces the receptor's basal, constitutive activity. This dual action leads to
a more robust disinhibition of the histaminergic system, resulting in increased histamine levels
in the synaptic cleft.[3] The elevated histamine then acts on postsynaptic H1 receptors, which
are widely expressed throughout the brain and are critically involved in promoting and
sustaining wakefulness.[4] This enhanced histaminergic tone, along with the increased release
of other wake-promoting neurotransmitters, forms the basis of Enerisant's therapeutic effect.[1]

Presynaptic Histaminergic Neuron Postsynaptic Neuron

Binds & Inhibits
Inverse Agonist)
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Enerisant blocks the inhibitory H3 autoreceptor, leading to increased histamine release and subsequent activation of postsynaptic H1 receptors, promoting wakefulness.
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Figure 1: Mechanism of Action of Enerisant Hydrochloride.

Data Presentation
In Vitro Receptor Binding and Functional Activity
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The following table summarizes the in vitro binding affinities and functional activity of Enerisant
hydrochloride at human and rat histamine H3 receptors.

Parameter Human H3R Rat H3R Reference
Binding Affinity (ICso) 2.89 nM 14.5 nM [5]
Functional

1.06 nM 10.05 nM [5]

Antagonism (ICso)

Inverse Agonism

0.357 nM - [5]
(ECso0)

Preclinical Pharmacokinetics

Summary of key pharmacokinetic parameters of Enerisant hydrochloride in preclinical
species and humans.

Parameter Rats Dogs Humans Reference

Plasma Protein

o 33.3-36.9% 25.5-26.0% 31.0-31.7% [6]
Binding
Tmax (oral) - - ~2.00 h [6]
t1/2 (oral) - - ~8 h [6][7]
Urinary Excretion
- - 64.5 - 89.9% [61[7]

(unchanged)

In Vivo Wake-Promoting Effects in Rats

Quantitative data on the effects of Enerisant hydrochloride on sleep-wake architecture in
rats. Higher doses were required to elicit a wake-promoting effect.[1]
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Effect on Effect on Slow-

Dose (oral) Reference
Wakefulness Wave Sleep

3-10 mg/kg Significant Increase Significant Decrease [1]

0.03 - 0.3 mg/kg No Significant Effect No Significant Effect [1]

Experimental Protocols
In Vitro Radioligand Competition Binding Assay

This protocol outlines the method used to determine the binding affinity of Enerisant
hydrochloride for the histamine H3 receptor.

e Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic
Kidney (HEK293) cells stably expressing the recombinant human or rat histamine H3
receptor are utilized.[8]

o Radioligand: [*H]Na-methylhistamine ([BHINAMH) is a commonly used radiolabeled agonist
for the H3 receptor.[8]

o Assay Buffer: A typical buffer is 50 mM Tris-HCI (pH 7.4) containing 5 mM MgClz.[3][8]

e Procedure:

o

The assay is conducted in a 96-well plate format.

o Each well contains cell membranes, a fixed concentration of [BHJINAMH (typically at or
below its dissociation constant, Kd), and varying concentrations of Enerisant
hydrochloride.

o Non-specific binding is determined in the presence of a high concentration of an unlabeled
H3R ligand, such as clobenpropit (10 puM).[9]

o The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.[8][9]

o The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell
harvester, separating bound from free radioligand.[8]
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o Filters are washed with ice-cold wash buffer to remove residual unbound radioligand.[8]

o The radioactivity retained on the filters is quantified using a scintillation counter.[8]

» Data Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of
[BHINAMH (ICso) is calculated by fitting the data to a sigmoidal dose-response curve.[3]

[3°S]GTPYS Functional Binding Assay

This assay measures the ability of Enerisant to act as an inverse agonist by quantifying its
effect on G protein activation.

e Principle: In the absence of an agonist, some GPCRs, including the H3R, exhibit constitutive
activity, leading to a basal level of G protein activation. Inverse agonists reduce this basal
activity. The assay measures the binding of the non-hydrolyzable GTP analog, [3°S]GTPyS,
to Ga subunits.[10]

e Materials:
o Cell membranes expressing the H3 receptor.

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 5 mM MgClz, 1 uM GDP, and 0.1%
BSA.[3]

o [3®S]GTPYS radioligand.
e Procedure:

o Cell membranes are pre-incubated with varying concentrations of Enerisant in the assay
buffer for 15 minutes at 30°C.[3]

o The binding reaction is initiated by the addition of [3*S]GTPyS (final concentration ~0.1
nM).[3]

o The mixture is incubated for an additional 30-60 minutes at 30°C.[3]

o The assay is terminated by filtration, and the amount of bound [3*S]GTPYS is quantified by
scintillation counting.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/pdf/Comparative_Analysis_of_Histamine_H3_Receptor_Binding_Affinities_A_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Histamine_H3_Receptor_Binding_Affinities_A_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Histamine_H3_Receptor_Binding_Affinities_A_Guide_for_Researchers.pdf
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Functional_Assays_of_Histamine_H3_Receptor_Inverse_Agonists.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Functional_Assays_of_Histamine_H3_Receptor_Inverse_Agonists.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Functional_Assays_of_Histamine_H3_Receptor_Inverse_Agonists.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Functional_Assays_of_Histamine_H3_Receptor_Inverse_Agonists.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: The data are plotted as the amount of bound [3>*S]GTPyS against the
logarithm of the Enerisant concentration. The plCso and the degree of inhibition of basal
signaling are determined from a sigmoidal dose-response curve.[3]
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Figure 2: Workflow for [3>*S]GTPyS Binding Assay.
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In Vivo EEG/EMG Sleep-Wake Analysis in Rodents

This protocol details the methodology for assessing the wake-promoting effects of Enerisant in

rats.
o Animal Model: Male Sprague Dawley rats (250-3009) are typically used.[11]
» Surgical Implantation:

o Rats are anesthetized and placed in a stereotaxic frame.

o For electroencephalogram (EEG) recordings, four stainless steel screw electrodes are
implanted into the skull over the frontal and parietal cortices.[11]

o For electromyogram (EMG) recordings, two stainless steel Teflon-coated wire electrodes
are inserted into the nuchal (neck) muscles.[6]

o The electrode assembly is secured to the skull with dental acrylic.[11]
o Animals are allowed a recovery period of at least one week post-surgery.[11]
o Data Acquisition:

o Following recovery and habituation to the recording chambers, EEG and EMG signals are
continuously recorded.

o Signals are amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 30-300 Hz).[11]

o The amplified signals are digitized at a suitable sampling rate (e.g., 250 Hz) and stored for

offline analysis.[11]
o Sleep-Wake Scoring:
o The recordings are divided into epochs (e.g., 4-10 seconds).

o Each epoch is classified into one of three states: Wakefulness, Non-Rapid Eye Movement
(NREM) sleep, or Rapid Eye Movement (REM) sleep.
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o Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG
tone.[12]

o NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves, 0.5-4.0 Hz)
EEG activity and reduced EMG tone.[12]

o REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent
theta rhythm (6-9 Hz) and muscle atonia (very low EMG tone).[12]

e Drug Administration and Analysis:

o Enerisant or vehicle is administered (e.g., orally) at the beginning of the light phase (the
animals' normal sleep period).

o The percentage of time spent in each sleep-wake state is quantified and compared
between treatment groups.
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Figure 3: Experimental Workflow for In Vivo EEG/EMG Studies.
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Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse
agonist with a clear mechanism of action for promoting wakefulness. Preclinical data robustly
support its ability to increase the release of histamine and other key arousal-related
neurotransmitters, leading to a significant increase in wakefulness and a reduction in sleep in
rodent models. Its favorable pharmacokinetic profile, characterized by rapid absorption and
minimal metabolism, further underscores its potential as a therapeutic agent.[6] While clinical
trials have shown some variability in efficacy and tolerability, suggesting a need for
personalized dosage adjustments, the foundational science behind Enerisant hydrochloride
remains a compelling rationale for its continued development in the treatment of narcolepsy
and other disorders of hypersomnolence.[13] The detailed protocols and quantitative data
presented in this guide offer a comprehensive resource for researchers in the field of sleep
medicine and neuropharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.biorxiv.org/content/10.1101/2023.12.06.570349v1.full.pdf
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.ndineuroscience.com/userfiles/Rat_Sleep_EEG_Methods.pdf
https://pubmed.ncbi.nlm.nih.gov/8191200/
https://pubmed.ncbi.nlm.nih.gov/8191200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862520/
https://www.benchchem.com/product/b12375647#wake-promoting-properties-of-enerisant-hydrochloride
https://www.benchchem.com/product/b12375647#wake-promoting-properties-of-enerisant-hydrochloride
https://www.benchchem.com/product/b12375647#wake-promoting-properties-of-enerisant-hydrochloride
https://www.benchchem.com/product/b12375647#wake-promoting-properties-of-enerisant-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

